2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone typically involves the condensation of 2-furaldehyde with 4-(p-sulfamoylphenyl)semicarbazide. The reaction is carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furoic acid, while reduction could produce furfuryl alcohol .
Scientific Research Applications
2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved often include the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Furaldehyde, 4-phenyl semicarbazone: Similar in structure but with different substituents, leading to varied chemical properties.
Uniqueness
2-Furaldehyde, 4-(p-sulfamoylphenyl)semicarbazone is unique due to its sulfamoylphenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents .
Properties
CAS No. |
119034-22-9 |
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Molecular Formula |
C12H12N4O4S |
Molecular Weight |
308.32 g/mol |
IUPAC Name |
1-[(E)-furan-2-ylmethylideneamino]-3-(4-sulfamoylphenyl)urea |
InChI |
InChI=1S/C12H12N4O4S/c13-21(18,19)11-5-3-9(4-6-11)15-12(17)16-14-8-10-2-1-7-20-10/h1-8H,(H2,13,18,19)(H2,15,16,17)/b14-8+ |
InChI Key |
KLZUBLGZFBPTBG-RIYZIHGNSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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